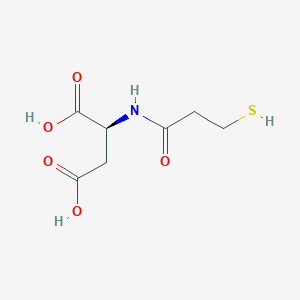
N-(3-Sulfanylpropanoyl)-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Sulfanylpropanoyl)-L-aspartic acid: is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of a sulfanyl group attached to a propanoyl chain, which is further linked to the L-aspartic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Sulfanylpropanoyl)-L-aspartic acid typically involves the following steps:
Starting Materials: The synthesis begins with L-aspartic acid and 3-mercaptopropanoic acid.
Condensation Reaction: The carboxyl group of L-aspartic acid reacts with the amino group of 3-mercaptopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature and pH.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Sulfanylpropanoyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
N-(3-Sulfanylpropanoyl)-L-aspartic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3-Sulfanylpropanoyl)-L-aspartic acid involves:
Molecular Targets: It targets enzymes that interact with sulfanyl and carboxyl groups.
Pathways: It modulates biochemical pathways by inhibiting or activating specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Captopril: An angiotensin-converting enzyme (ACE) inhibitor with a similar sulfanyl group.
N-(3-Sulfanylpropanoyl)-L-alanine: Another amino acid derivative with a sulfanyl group.
Uniqueness
N-(3-Sulfanylpropanoyl)-L-aspartic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
65134-67-0 |
|---|---|
Molecular Formula |
C7H11NO5S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(2S)-2-(3-sulfanylpropanoylamino)butanedioic acid |
InChI |
InChI=1S/C7H11NO5S/c9-5(1-2-14)8-4(7(12)13)3-6(10)11/h4,14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t4-/m0/s1 |
InChI Key |
WYTUJXCMBXVSKP-BYPYZUCNSA-N |
Isomeric SMILES |
C(CS)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C(CS)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















